molecular formula C12H17NO3 B14817806 4-Cyclopropoxy-3-isopropoxy-2-methoxypyridine

4-Cyclopropoxy-3-isopropoxy-2-methoxypyridine

Cat. No.: B14817806
M. Wt: 223.27 g/mol
InChI Key: GDORIJQOCZULQV-UHFFFAOYSA-N
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Description

4-Cyclopropoxy-3-isopropoxy-2-methoxypyridine is a chemical compound with the molecular formula C12H17NO3 and a molecular weight of 223.27 g/mol . This compound is characterized by the presence of cyclopropoxy, isopropoxy, and methoxy groups attached to a pyridine ring. It is primarily used in research and industrial applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Cyclopropoxy-3-isopropoxy-2-methoxypyridine typically involves the use of various organic reagents and catalysts. One common method is the Suzuki–Miyaura coupling reaction, which is widely applied in the formation of carbon-carbon bonds . This reaction involves the coupling of an aryl or vinyl boronic acid with an aryl or vinyl halide in the presence of a palladium catalyst and a base. The reaction conditions are generally mild and tolerant of various functional groups.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale batch or continuous flow processes. These methods ensure high yield and purity of the final product. The use of advanced purification techniques such as high-performance liquid chromatography (HPLC) and mass spectrometry (MS) is common to verify the compound’s quality .

Chemical Reactions Analysis

Types of Reactions

4-Cyclopropoxy-3-isopropoxy-2-methoxypyridine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur, where functional groups on the pyridine ring are replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine N-oxide derivatives, while reduction may produce partially or fully reduced pyridine compounds.

Scientific Research Applications

4-Cyclopropoxy-3-isopropoxy-2-methoxypyridine has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including its role as a precursor in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-Cyclopropoxy-3-isopropoxy-2-methoxypyridine involves its interaction with specific molecular targets. The compound may act as a ligand, binding to receptors or enzymes and modulating their activity. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its specific arrangement of functional groups, which imparts distinct chemical and physical properties. This uniqueness makes it valuable in various research and industrial applications.

Properties

Molecular Formula

C12H17NO3

Molecular Weight

223.27 g/mol

IUPAC Name

4-cyclopropyloxy-2-methoxy-3-propan-2-yloxypyridine

InChI

InChI=1S/C12H17NO3/c1-8(2)15-11-10(16-9-4-5-9)6-7-13-12(11)14-3/h6-9H,4-5H2,1-3H3

InChI Key

GDORIJQOCZULQV-UHFFFAOYSA-N

Canonical SMILES

CC(C)OC1=C(C=CN=C1OC)OC2CC2

Origin of Product

United States

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